

Benchmarking N-methyltetrahydro-2H-pyran-4-amine against other saturated heterocycles

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Compound of Interest

Compound Name: **N-methyltetrahydro-2H-pyran-4-amine**

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A Comparative Guide to Saturated Heterocycles for Medicinal Chemistry

An Objective Benchmarking of **N-methyltetrahydro-2H-pyran-4-amine** Against Key Analogues

In modern drug discovery, the strategic selection of chemical scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Saturated heterocycles have emerged as crucial building blocks, offering a three-dimensional architecture that can lead to improved solubility, metabolic stability, and target engagement compared to their flat, aromatic counterparts. This guide provides a detailed comparison of **N-methyltetrahydro-2H-pyran-4-amine** with other commonly employed saturated heterocycles: N-methylpiperidin-4-amine and N-methylpyrrolidin-3-amine.

Physicochemical Property Comparison

The fundamental physicochemical properties of a compound dictate its behavior in biological systems. Parameters such as lipophilicity (cLogP), polar surface area (TPSA), and basicity (pKa) are critical for absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the key calculated properties for the selected heterocycles.

Property	N-methyltetrahydro-2H-pyran-4-amine	N-methylpiperidin-4-amine	N-methylpyrrolidin-3-amine
Structure			
Molecular Weight (g/mol)	115.17	114.19[1]	100.16[2]
cLogP	-0.27	-0.1[1]	-0.4[2]
TPSA (Å²)	21.26	29.3[1]	24.1[2]
Predicted pKa	10.01	Data not available	Data not available
H-Bond Donors	1	2[1]	2[2]
H-Bond Acceptors	2	2[1]	2[2]
Rotatable Bonds	1	1[1]	1[2]

Key Insights from Physicochemical Data:

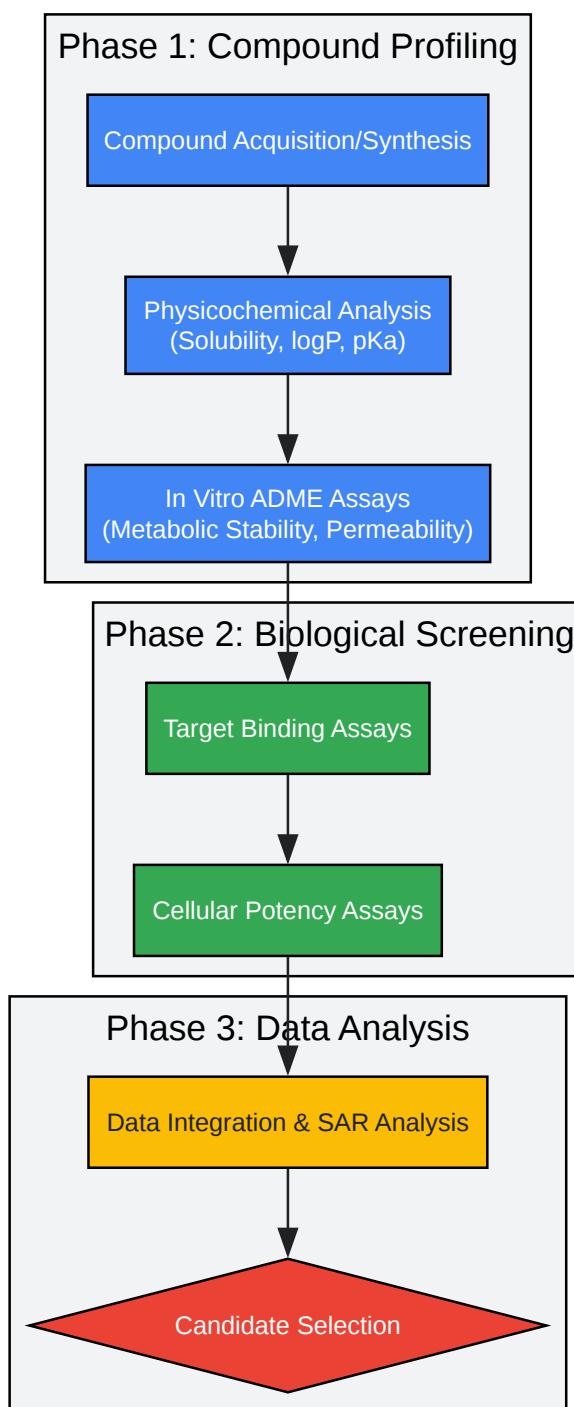
- Lipophilicity (cLogP): All three compounds exhibit low cLogP values, indicating high hydrophilicity. This is generally favorable for achieving good aqueous solubility. N-methylpyrrolidin-3-amine is the most hydrophilic of the three.
- Topological Polar Surface Area (TPSA): The TPSA values are all well below the typical threshold of 140 Å² associated with good oral bioavailability. The tetrahydropyran derivative possesses the lowest TPSA.
- Structural Differences: The primary differences lie in the ring structure: a six-membered ring with an oxygen heteroatom (pyran), a six-membered ring with a nitrogen heteroatom (piperidine), and a five-membered ring with a nitrogen heteroatom (pyrrolidine). The replacement of a methylene group in piperidine with an oxygen atom in the tetrahydropyran analog reduces the compound's basicity and can significantly influence its metabolic stability.

Metabolic Stability Profile

A significant advantage of the tetrahydropyran scaffold lies in its metabolic stability. The electron-withdrawing nature of the ring oxygen in **N-methyltetrahydro-2H-pyran-4-amine** reduces the susceptibility of adjacent carbon-hydrogen bonds to oxidation by cytochrome P450 (CYP) enzymes. In contrast, the piperidine ring is often susceptible to metabolism, with common pathways including N-dealkylation, C-oxidation alpha to the nitrogen, and ring-opening. The pyrrolidine ring can also undergo similar metabolic transformations. Therefore, employing the tetrahydropyran motif is a common medicinal chemistry strategy to mitigate metabolic clearance issues associated with piperidine or cyclohexane rings.

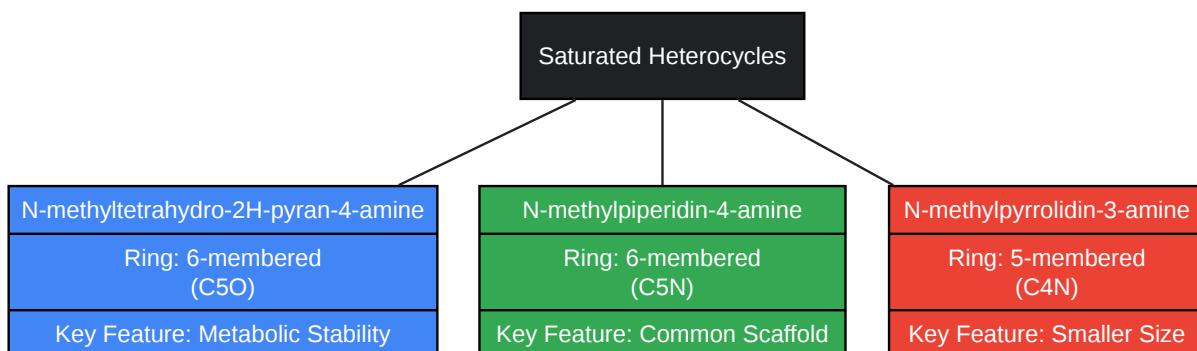
Visualizing Experimental and Logical Frameworks

To contextualize the evaluation of these heterocycles, the following diagrams illustrate a typical experimental workflow and the structural relationships between the compounds.



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A typical experimental workflow for comparing heterocyclic fragments.



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Logical relationships between the compared saturated heterocycles.

Experimental Protocols

Standardized assays are crucial for the direct comparison of compound properties. Detailed below are representative protocols for determining kinetic solubility and metabolic stability.

Kinetic Aqueous Solubility Assay Protocol

This assay rapidly determines the solubility of a compound in an aqueous buffer, which is critical for ensuring reliable results in subsequent biological assays.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Objective: To measure the kinetic solubility of test compounds in Phosphate-Buffered Saline (PBS) at a physiological pH of 7.4.
- Materials:
 - Test compounds
 - Dimethyl sulfoxide (DMSO)
 - Phosphate-Buffered Saline (PBS), pH 7.4
 - 96-well microtiter plates (UV-transparent for analysis)
 - Plate shaker/incubator

- UV/Vis microplate spectrophotometer
- Procedure:
 - Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
 - Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.
 - Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare in duplicate.
 - Incubation: Seal the plate and place it on a plate shaker at room temperature (25°C), shaking for 2 hours to allow for equilibration.[4][6]
 - Precipitation Measurement: After incubation, measure the absorbance of each well using a UV/Vis spectrophotometer at the compound's λ_{max} . For high-throughput screening, light scattering can be measured with a nephelometer to detect undissolved particles.[4][5]
 - Data Analysis: The concentration of the compound remaining in the solution is determined by comparing its UV absorbance to a standard curve prepared from dilutions of the DMSO stock in an appropriate solvent mixture (e.g., Acetonitrile/Water). Solubility is reported in µg/mL or µM.

Human Liver Microsomal (HLM) Stability Assay Protocol

This *in vitro* assay assesses a compound's susceptibility to metabolism by Phase I enzymes (primarily CYPs) found in the liver, providing an early indication of its metabolic clearance.[8][9][10][11][12]

- Objective: To determine the metabolic half-life ($t_{1/2}$) and intrinsic clearance (CLint) of test compounds upon incubation with human liver microsomes.
- Materials:
 - Pooled Human Liver Microsomes (HLM)

- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Test compounds and positive control (e.g., Testosterone, Diclofenac)
- Acetonitrile (ACN) with an internal standard (for quenching and analysis)
- 96-well incubation plates and collection plates
- Incubator/shaker (37°C)
- LC-MS/MS system

- Procedure:
 - Incubation Mixture Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) in phosphate buffer. Pre-warm this mixture at 37°C.[11]
 - Compound Addition: Add the test compound to the HLM mixture to achieve a final concentration of 1 μ M.[11]
 - Initiating the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
 - Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11]
 - Quenching: The reaction in each aliquot is immediately stopped by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.
 - Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
 - LC-MS/MS Analysis: The supernatant is transferred to a new plate and the concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

- Data Analysis: The natural log of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as $t_{1/2} = 0.693 / k$. Intrinsic clearance is then calculated from the half-life and incubation parameters.[8][9]

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